1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbonyl chloride

Description

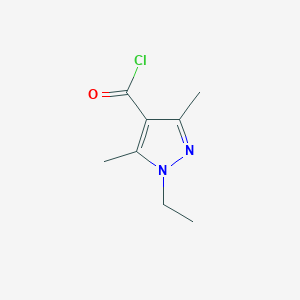

1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbonyl chloride (CAS 1171610-58-4) is a pyrazole-derived acyl chloride with the molecular formula C₈H₁₁ClN₂O and a molecular weight of 186.64 g/mol . Its structure features a pyrazole ring substituted with ethyl and methyl groups at positions 1, 3, and 5, and a reactive carbonyl chloride (-COCl) group at position 2. This functional group renders the compound highly reactive in nucleophilic acyl substitution reactions, making it valuable in synthesizing amides, esters, and other derivatives for pharmaceuticals, agrochemicals, and materials science.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-3,5-dimethylpyrazole-4-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O/c1-4-11-6(3)7(8(9)12)5(2)10-11/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXNVIFTVJKCBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)C(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbonyl chloride typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 1-ethyl-3,5-dimethylpyrazole with phosgene or thionyl chloride to introduce the carbonyl chloride group . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming corresponding amides, esters, and thioesters.

Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include bases like triethylamine, nucleophiles like amines and alcohols, and oxidizing or reducing agents depending on the desired transformation . Major products formed from these reactions include various substituted pyrazoles and heterocyclic compounds .

Scientific Research Applications

Organic Synthesis

1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbonyl chloride serves as an important intermediate in the synthesis of various heterocyclic compounds. Its carbonyl chloride functionality allows for nucleophilic substitution reactions, leading to the formation of diverse derivatives.

| Reaction Type | Example Reaction | Products |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines | Amides |

| Coupling Reactions | Reaction with Grignard reagents | Alkylated pyrazoles |

| Acylation | Reaction with alcohols | Esters |

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit promising biological activities. For instance, some derivatives have shown potential as anti-inflammatory and antimicrobial agents.

Case Study: Antimicrobial Activity

A study investigated various derivatives of this compound against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives possess significant antibacterial activity, suggesting their potential use in developing new antibiotics.

Agrochemicals

The compound is also explored for its role in the development of agrochemicals. Its derivatives are being studied for use as fungicides and herbicides due to their ability to inhibit specific biochemical pathways in pests and pathogens.

Case Study: Fungicidal Activity

In a controlled study, a derivative of this compound was tested against Fusarium oxysporum, a common plant pathogen. The results showed a notable reduction in fungal growth, indicating its potential as a fungicide.

Mechanism of Action

The mechanism of action of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbonyl chloride involves its interaction with molecular targets through its reactive carbonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The reactivity and applications of pyrazole derivatives depend critically on the substituents at position 3. Below is a comparative analysis of key analogs:

a) 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (CAS 1005614-77-6)

- Molecular Formula : C₇H₁₁ClN₂O₂S

- Molecular Weight : 222.7 g/mol .

- Key Differences :

- Replaces the carbonyl chloride (-COCl) with a sulfonyl chloride (-SO₂Cl) group.

- Sulfonyl chlorides are less electrophilic than acyl chlorides but still reactive in forming sulfonamides and sulfonate esters.

- Higher molecular weight due to sulfur and additional oxygen atoms.

- Applications : Used in sulfonamide synthesis for antimicrobial agents .

b) (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride (CAS 1934603-43-6)

- Molecular Formula : C₈H₁₃ClN₂O₂S

- Molecular Weight : 236.72 g/mol .

- Key Differences :

- Contains a methanesulfonyl chloride (-CH₂SO₂Cl) group, adding a methylene spacer between the pyrazole ring and the sulfonyl chloride.

- Increased steric bulk may reduce reactivity compared to direct sulfonyl chloride substitution.

- Applications : Intermediate in synthesizing sulfonate-based polymers or surfactants .

c) 1-Ethyl-3,5-dimethyl-4-nitro-1H-pyrazole (CAS 90008-59-6)

- Molecular Formula : C₇H₁₁N₃O₂

- Molecular Weight : 169.18 g/mol .

- Key Differences: Substitutes the carbonyl chloride with a nitro (-NO₂) group, a strong electron-withdrawing substituent. Nitro groups are less reactive in nucleophilic substitutions but serve as precursors for amine synthesis via reduction.

- Applications: Used in explosives, dyes, and as a precursor for amino-pyrazole derivatives .

Comparative Data Table

Reactivity and Stability

- Carbonyl Chloride (Target Compound) :

- Sulfonyl Chlorides :

- Nitro Derivative :

- Stable under standard conditions but requires catalytic hydrogenation or other methods for nitro-to-amine conversion .

Biological Activity

1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbonyl chloride (CAS: 2231770-73-1) is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure contributes to its reactivity and biological interactions. Pyrazole derivatives are known for their ability to interact with various biological targets due to their unique electronic and steric properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound.

Key Findings:

- A study synthesized several pyrazole derivatives and evaluated their cytotoxic effects on various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). Compounds exhibited IC50 values ranging from 2.43 to 14.65 μM, indicating significant growth inhibition compared to noncancerous cells .

- Mechanistic studies showed that these compounds could induce apoptosis in cancer cells by enhancing caspase-3 activity and causing morphological changes at low concentrations (1.0 μM) .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 7d | MDA-MB-231 | 2.43 | Apoptosis induction |

| 7h | HepG2 | 4.98 | Microtubule destabilization |

| 10c | MDA-MB-231 | 7.84 | Caspase activation |

Anti-inflammatory Activity

Pyrazole derivatives have also been investigated for their anti-inflammatory properties.

Research Insights:

- A series of substituted pyrazoles were screened for COX-1 and COX-2 inhibitory activity. Some compounds displayed selectivity indices significantly higher than standard anti-inflammatory drugs like celecoxib .

- In vivo studies demonstrated that certain pyrazole derivatives effectively reduced edema in carrageenan-induced models, indicating their potential as anti-inflammatory agents .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | COX-2 IC50 (μM) | Edema Inhibition (%) | Selectivity Index |

|---|---|---|---|

| 125a | 0.034 | 82.8 | >353 |

| 125b | 0.052 | 78.9 | >344 |

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been explored in various studies.

Observations:

- The compound has shown activity against a range of bacterial strains, with some derivatives exhibiting significant antibacterial effects comparable to standard antibiotics .

- The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Case Studies

Case Study 1: Anticancer Screening

A recent study focused on the anticancer effects of a novel series of pyrazole derivatives on human breast cancer cells (MDA-MB-231). The results indicated that specific modifications in the pyrazole ring enhanced cytotoxicity and selectivity towards cancer cells over normal cells.

Case Study 2: In vivo Anti-inflammatory Assessment

In a carrageenan-induced paw edema model in rats, selected pyrazole derivatives were administered to evaluate their anti-inflammatory efficacy. The results demonstrated significant reductions in paw swelling compared to control groups, supporting the therapeutic potential of these compounds .

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbonyl chloride, and how can yield be maximized?

- Methodological Answer : The synthesis involves two key steps: (1) formation of the pyrazole ring via cyclization of hydrazine with a 1,3-diketone precursor, followed by alkylation to introduce ethyl and methyl groups; (2) acylation with acryloyl chloride. To optimize yield:

- Use triethylamine as a base to neutralize HCl byproducts during acylation, preventing side reactions .

- Maintain anhydrous conditions and temperatures between 0–5°C to suppress hydrolysis of the carbonyl chloride group .

- Employ continuous flow processes in industrial settings for improved efficiency .

Q. How can spectroscopic techniques (NMR, IR) be utilized to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Identify signals for ethyl (triplet at ~1.2 ppm for CH₃, quartet at ~3.0 ppm for CH₂) and methyl groups (singlets at ~2.5 ppm for pyrazole-CH₃). The acryloyl chloride moiety shows a deshielded vinylic proton (doublet at ~6.5–7.0 ppm) .

- IR Spectroscopy : Confirm the carbonyl chloride group via a strong absorption band at ~1800 cm⁻¹. Pyrazole ring vibrations appear at ~1500–1600 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data (e.g., IC₅₀ variations across cancer cell lines) for this compound?

- Methodological Answer :

- Perform dose-response assays across multiple cell lines (e.g., MDA-MB-231, HepG2) to validate IC₅₀ reproducibility .

- Conduct pathway analysis (e.g., apoptosis via flow cytometry, ROS generation assays) to identify context-dependent mechanisms. For example, higher efficacy in A549 lung cancer cells (IC₅₀ = 10.5 µM) may correlate with enhanced uptake or target expression .

- Use molecular docking to explore binding affinity variations to targets like kinases or tubulin .

Q. What strategies are effective in designing derivatives of this compound to enhance bioactivity or reduce toxicity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

- Replace the ethyl group with bulkier substituents (e.g., isopropyl) to modulate lipophilicity and membrane permeability .

- Substitute the acryloyl chloride with amide or ester groups to improve stability and reduce reactivity .

- Computational Modeling : Use DFT calculations to predict electronic effects of substituents on reactivity and binding .

Q. What experimental approaches can elucidate the mechanism of action of this compound in anticancer applications?

- Methodological Answer :

- Covalent Binding Studies : Incubate the compound with nucleophiles (e.g., glutathione) to confirm irreversible adduct formation via LC-MS .

- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) or tubulin polymerization to identify molecular targets .

- Transcriptomic Profiling : Use RNA-seq to identify dysregulated pathways (e.g., apoptosis, cell cycle) in treated cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.